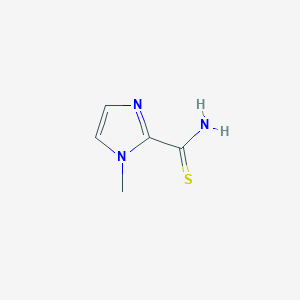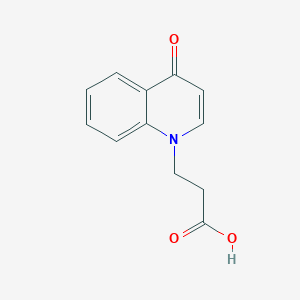
Acide 5-méthyl-2-indolinecarboxylique chlorhydrate
Vue d'ensemble
Description
5-Methyl-2-indolinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole
Applications De Recherche Scientifique
5-Methyl-2-indolinecarboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives often interact with multiple receptors, contributing to their diverse biological activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .
Analyse Biochimique
Biochemical Properties
5-Methyl-2-indolinecarboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Methyl-2-indolinecarboxylic acid hydrochloride, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and preventing the progression of diseases.
Cellular Effects
The effects of 5-Methyl-2-indolinecarboxylic acid hydrochloride on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . By altering these pathways, 5-Methyl-2-indolinecarboxylic acid hydrochloride can induce cell death in cancer cells and inhibit their growth.
Molecular Mechanism
At the molecular level, 5-Methyl-2-indolinecarboxylic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, 5-Methyl-2-indolinecarboxylic acid hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-indolinecarboxylic acid hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 5-Methyl-2-indolinecarboxylic acid hydrochloride, can degrade over time, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of 5-Methyl-2-indolinecarboxylic acid hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting cancer cell growth and reducing inflammation . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
5-Methyl-2-indolinecarboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing the use of 5-Methyl-2-indolinecarboxylic acid hydrochloride in therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Methyl-2-indolinecarboxylic acid hydrochloride within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 5-Methyl-2-indolinecarboxylic acid hydrochloride in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 5-Methyl-2-indolinecarboxylic acid hydrochloride is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-Methyl-2-indolinecarboxylic acid hydrochloride can affect its interactions with biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-indolinecarboxylic acid hydrochloride typically involves the reaction of 5-methylindoline with chloroacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as methanesulfonic acid, and the product is isolated as the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-indolinecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Indole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyindole-2-carboxylic acid: Another indole derivative with similar chemical properties.
Indole-2-carboxylic acid: A simpler indole derivative used in various chemical reactions.
Uniqueness
5-Methyl-2-indolinecarboxylic acid hydrochloride is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
IUPAC Name |
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDYBMUWMPAOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)


![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)


![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)






![2-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422233.png)
